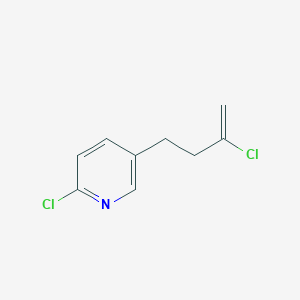

2-Chloro-4-(6-chloro-3-pyridyl)-1-butene

Description

Contextualization within Contemporary Organic Synthesis and Chemical Research (Hypothetical)

Compounds containing both pyridyl and chlorinated butene moieties often serve as versatile intermediates in organic synthesis. The chlorine atoms can act as leaving groups in nucleophilic substitution reactions or participate in cross-coupling reactions, which are fundamental processes for constructing more complex molecules. The butene substructure offers a site for various addition reactions across the double bond.

The pyridyl group, a common heterocyclic amine, is a key pharmacophore in many biologically active molecules. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility and interaction with biological targets. The presence of a chlorine atom on the pyridine (B92270) ring further modifies its electronic properties and reactivity.

Research in this hypothetical area would likely focus on developing synthetic routes to this and related compounds and exploring their utility as building blocks for larger, more complex chemical architectures.

Interdisciplinary Relevance and Research Trajectories (Hypothetical)

The interdisciplinary relevance of a molecule like "2-Chloro-4-(6-chloro-3-pyridyl)-1-butene" would likely stem from the combination of its structural features.

Medicinal Chemistry: Chlorinated pyridines are scaffolds found in numerous pharmaceuticals. Research could hypothetically explore this compound as a precursor for new therapeutic agents. The specific arrangement of chloro-substituents and the butene chain could be investigated for its potential to interact with specific enzymes or receptors.

Agrochemicals: Many pesticides and herbicides contain chloro-substituted pyridine rings. nih.gov Research trajectories could involve investigating the potential biological activity of this compound in an agricultural context.

Materials Science: Pyridyl-containing compounds can be used as ligands in the synthesis of metal-organic frameworks (MOFs) or as components in functional polymers. The specific electronic and steric properties imparted by the chloro-substituents could lead to novel materials with interesting catalytic or photophysical properties.

Data Tables (Illustrative for Related Compounds)

Since no data exists for the target compound, the following tables provide examples of the types of data that would be relevant, using information for a structurally related compound, 2-Chloro-1-butene .

Table 1: Physicochemical Properties of a Related Compound (Data for 2-Chloro-1-butene)

| Property | Value | Source |

| Molecular Formula | C4H7Cl | nist.gov |

| Molecular Weight | 90.551 g/mol | nist.gov |

| CAS Registry Number | 2211-70-3 | nist.gov |

| IUPAC Name | 2-chlorobut-1-ene | nist.gov |

Table 2: Thermochemical Data of a Related Compound (Data for 2-Chloro-1-butene)

| Property | Value | Unit | Source |

| Normal Boiling Point (Tboil) | 334.15 K | K | chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 30.5 kJ/mol | kJ/mol | chemeo.com |

| Critical Temperature (Tc) | 505. K | K | chemeo.com |

| Critical Pressure (Pc) | 3900. kPa | kPa | chemeo.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(3-chlorobut-3-enyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c1-7(10)2-3-8-4-5-9(11)12-6-8/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJLRBHKUUVDMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CN=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Pathways and Mechanistic Organic Transformations of 2 Chloro 4 6 Chloro 3 Pyridyl 1 Butene

Divergent and Convergent Synthetic Methodologies

The construction of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene can be approached through various synthetic strategies, each offering distinct advantages in terms of efficiency and control.

Precursor Chemistry and Reaction Scope

The synthesis of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene likely relies on the coupling of two key fragments: a substituted pyridine (B92270) and a butenyl moiety. A plausible convergent approach involves a cross-coupling reaction. One potential set of precursors would be a dihalopyridine and a suitable organometallic butene reagent.

A common precursor for the pyridine core is 2,5-dichloropyridine (B42133). The butene fragment could be introduced as a Grignard reagent, such as (1-chloro-1-buten-4-yl)magnesium bromide, which can be prepared from the corresponding 1,4-dihalobutene. The Grignard reagent would then undergo a coupling reaction with 2,5-dichloropyridine, catalyzed by a transition metal like copper or palladium, to form the target molecule. nih.govacs.org The reaction scope could be extended to various substituted pyridines and butenyl derivatives, allowing for the synthesis of a library of related compounds.

Alternatively, a Heck reaction offers another convergent route. This would involve the palladium-catalyzed coupling of 2,5-dichloropyridine with a suitable alkene, such as 2-chloro-1-butene. organic-chemistry.orglibretexts.org The regioselectivity of the Heck reaction would be crucial in ensuring the desired connectivity at the 3-position of the pyridine ring. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would need to be carefully optimized to achieve high yields and selectivity. youtube.com

A divergent strategy might start from a pre-functionalized pyridine, such as a (6-chloropyridin-3-yl) derivative, to which the 2-chloro-1-butene side chain is subsequently added or constructed. For instance, a starting material like 3-acetyl-6-chloropyridine could undergo a Wittig reaction or related olefination to introduce the butene backbone, followed by chlorination at the allylic position.

The table below summarizes potential precursor combinations for the synthesis of the target compound.

| Pyridine Precursor | Butene Precursor/Reagent | Reaction Type |

| 2,5-Dichloropyridine | (2-Chloro-1-buten-4-yl)magnesium halide | Grignard Cross-Coupling |

| 2,5-Dichloropyridine | 2-Chloro-1-butene | Heck Coupling |

| 3-Bromo-2,5-dichloropyridine | 1-Butene (B85601) | Suzuki or Stille Coupling |

| (6-Chloro-3-pyridyl)boronic acid | 1,2-Dichloro-1-butene | Suzuki Coupling |

Catalytic Approaches in C-C and C-Heteroatom Bond Formation

Catalysis is central to the efficient synthesis of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene. Transition metal-catalyzed cross-coupling reactions are the most prominent methods for forming the key C-C bond between the pyridine ring and the butene side chain.

Palladium-catalyzed Heck Reaction: The Heck reaction provides a powerful tool for the vinylation of aryl halides. organic-chemistry.orglibretexts.org In the context of synthesizing the target molecule, 2,5-dichloropyridine could be coupled with 2-chloro-1-butene using a palladium catalyst. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.orgnih.gov The choice of phosphine (B1218219) ligands is critical to stabilize the palladium catalyst and influence the regioselectivity and efficiency of the reaction. youtube.com

Copper-catalyzed Cross-Coupling: Copper-catalyzed reactions, particularly with Grignard reagents, offer an alternative for C-C bond formation. nih.govacs.org The reaction of a pyridyl Grignard reagent with an allylic halide, or vice-versa, can be facilitated by copper salts. These reactions are often cost-effective but may require careful control of reaction conditions to avoid side reactions. Copper catalysis can also be employed in the coupling of organoboron compounds with alkyl halides. nih.gov

Ruthenium-catalyzed Metathesis: While less direct, ruthenium-catalyzed olefin metathesis could be envisioned in a multi-step synthesis to construct the butene side chain with specific stereochemistry before its attachment to the pyridine ring.

For C-heteroatom bond formation, while the target compound already contains chlorine atoms, further functionalization could involve catalytic methods. For example, the chlorine atom on the pyridine ring could potentially be substituted with other groups via palladium-catalyzed Buchwald-Hartwig amination or related C-N and C-O coupling reactions, though this falls outside the direct synthesis of the target compound.

Stereochemical Control in Synthesis

The 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene molecule possesses a chiral center at the second carbon of the butene chain (C2). Therefore, the synthesis of enantiomerically enriched or pure stereoisomers is a significant challenge.

The primary approach to controlling the stereochemistry at this allylic chloride center would be through an asymmetric catalytic reaction. Palladium-catalyzed asymmetric allylic substitution is a well-established method for the enantioselective formation of C-C and C-heteroatom bonds at allylic positions. acs.org In a potential synthetic route, a prochiral allylic substrate could be reacted with a pyridyl nucleophile in the presence of a chiral palladium catalyst. The chiral ligands on the palladium would create a chiral environment, leading to the preferential formation of one enantiomer.

Alternatively, substrate-controlled stereoselective synthesis could be employed. This would involve using a chiral precursor that directs the stereochemical outcome of a subsequent reaction. For example, a stereoselective reduction of a ketone precursor to a chiral allylic alcohol could be performed, followed by conversion of the alcohol to the chloride with retention or inversion of configuration, depending on the reagents used. The stereoselective synthesis of allylic alcohols is a well-researched area. researchgate.netnih.gov

The table below outlines potential strategies for stereochemical control.

| Strategy | Description | Key Reagents/Catalysts |

| Asymmetric Allylic Alkylation | Reaction of a pyridyl nucleophile with a prochiral allylic electrophile. | Chiral Palladium Catalyst (e.g., with Trost ligand) |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic starting material. | Chiral Catalyst or Reagent |

| Substrate-controlled Synthesis | Use of a chiral starting material to direct the stereochemistry. | Chiral reducing agents, chiral auxiliaries |

Investigation of Reaction Mechanisms and Reactive Intermediates

Understanding the reaction mechanisms and the nature of reactive intermediates is crucial for optimizing synthetic routes and predicting the chemical behavior of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene.

Elucidation of Electrophilic and Nucleophilic Reaction Pathways

The chemical reactivity of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene is dictated by its functional groups: the electron-deficient dichloropyridine ring and the electron-rich butene double bond with an allylic chloride.

Electrophilic Addition to the Alkene: The double bond in the 1-butene moiety is susceptible to electrophilic attack. libretexts.orglibretexts.org Reaction with electrophiles such as hydrogen halides (HX) or halogens (X₂) would proceed via a carbocation intermediate. The initial attack of the electrophile on the double bond would preferentially form the more stable carbocation. Given the substitution pattern, this would likely be the secondary carbocation at C2. Subsequent attack by the nucleophile (X⁻) would complete the addition. The regioselectivity of this addition would be governed by Markovnikov's rule, with the electrophile adding to the less substituted carbon of the double bond. libretexts.org The presence of the electron-withdrawing pyridyl group could influence the stability of the carbocation intermediate and thus the reaction rate and regioselectivity.

Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the nitrogen atom in the ring. researchgate.net Strong nucleophiles can displace this chloride, particularly under heating. The reaction would proceed through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is key to the facility of the reaction.

Nucleophilic Substitution at the Allylic Chloride: The chlorine atom at C2 of the butene chain is an allylic chloride, making it susceptible to nucleophilic substitution via both SN1 and SN2 pathways. An SN1 reaction would proceed through a resonance-stabilized allylic carbocation. An SN2 reaction would involve a direct backside attack by a nucleophile. The reaction pathway would depend on the nature of the nucleophile, the solvent, and the leaving group ability.

Rearrangement Dynamics and Spectroscopic Characterization

Rearrangement Dynamics: Carbocationic intermediates formed during electrophilic addition to the butene chain could potentially undergo rearrangements to form more stable carbocations. masterorganicchemistry.commsu.edu For example, a 1,2-hydride shift could occur if it leads to a more stabilized carbocation, though in this specific structure, the initial secondary carbocation is already allylic and resonance-stabilized, making significant rearrangement less likely unless under forcing conditions. Rearrangements involving the pyridine ring are also conceivable under certain conditions, such as in the presence of strong bases or organometallic reagents, potentially leading to ring-opening or ring-transformation products. nih.govresearchgate.net

Spectroscopic Characterization: The structure of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene and its potential intermediates and products would be elucidated using a combination of spectroscopic techniques. rsc.orgacs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show characteristic signals for the vinyl protons of the 1-butene group, the methine proton at the chiral center, the methylene (B1212753) protons, and the aromatic protons on the pyridine ring. The coupling patterns and chemical shifts would be diagnostic. For instance, the vinyl protons would exhibit complex splitting patterns (dd, ddt).

¹³C NMR would show distinct peaks for the sp² carbons of the double bond and the pyridine ring, as well as the sp³ carbons of the butene chain. The chemical shifts would be influenced by the electronegativity of the chlorine atoms and the aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C=C stretching of the alkene and the aromatic ring, C-H stretching for both sp² and sp³ hybridized carbons, and C-Cl stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry would provide the molecular weight of the compound and fragmentation patterns that could help confirm the structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be evident in the mass spectrum.

Reactive intermediates, being transient, would require specialized techniques for their characterization, such as low-temperature NMR or trapping experiments.

The following table provides predicted ¹H NMR chemical shift ranges for the key protons in 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Vinyl H (C1) | 5.0 - 5.5 | dd |

| Vinyl H (C1) | 5.0 - 5.5 | dd |

| Methine H (C2) | 4.5 - 5.0 | m |

| Methylene H (C4) | 2.5 - 3.0 | t |

| Pyridyl H | 7.0 - 8.5 | m |

Potential for Oligomerization and Polymerization Reactions

Specific studies detailing the oligomerization or polymerization of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene are not readily found in the reviewed literature. The presence of a terminal double bond in the 1-butene structure theoretically allows for such reactions. However, the steric hindrance from the substituted pyridyl group and the electronic effects of the chloro substituents may influence the reactivity and the feasibility of achieving high molecular weight polymers.

In principle, functionalized butenes can undergo polymerization. For instance, methods have been developed for preparing functionalized poly(1-butene) from 1,2-polybutadiene through sequential reactions. These processes, however, are applied to different butene derivatives and not directly to 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene. The oligomerization of butene is a well-established industrial process, often utilizing catalysts like nickel complexes or zeolites to produce dimers, trimers, and higher oligomers. The specific conditions required for the oligomerization of a sterically demanding and electronically modified butene like 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene would necessitate dedicated research.

Controlled Chemical Degradation and Functional Group Interconversions of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene

Hydrolytic Stability and Hydrolysis Products

There is a lack of specific data on the hydrolytic stability and hydrolysis products of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene. The molecule contains a vinyl chloride moiety, which is generally known to be resistant to hydrolysis under neutral conditions due to the partial double bond character of the C-Cl bond arising from resonance. Hydrolysis of vinyl chlorides typically requires drastic conditions, such as the use of strong acids or bases at elevated temperatures.

Under such forceful conditions, one might anticipate the hydrolysis of the vinyl chloride to yield a ketone via an unstable enol intermediate. Additionally, the chloro-substituted pyridine ring could also undergo hydrolysis, although this would likely require even more severe conditions. Without experimental data, the precise hydrolysis products of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene remain speculative.

Photochemical Reaction Pathways and Quantum Yields

Detailed photochemical studies, including the determination of reaction pathways and quantum yields for 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene, are not available in the surveyed literature. The presence of the chloropyridyl and vinyl chloride chromophores suggests that the molecule would absorb UV light, potentially leading to photochemical reactions.

For a related compound, vinyl chloride, photodissociation has been studied, and it is known to undergo photo-oxidation in the presence of nitrogen oxides, which is a key process in the formation of photochemical smog. The photostabilization of poly(vinyl chloride) (PVC) is a significant area of research, as UV radiation can lead to dehydrochlorination and the formation of polyenes, causing material degradation. The specific photochemical behavior of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene would be influenced by the interplay of its distinct functional groups, but empirical data is required for a definitive understanding.

Selective Oxidation and Reduction Methodologies

Specific methodologies for the selective oxidation or reduction of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene have not been reported. However, the reactivity of the individual functional groups can be considered based on general organic chemistry principles.

Oxidation:

The double bond is susceptible to oxidation. Reagents like potassium permanganate (B83412) could potentially oxidize the double bond to form a diol. In the environment, aerobic oxidation of similar chloroethenes can occur, sometimes at very low oxygen concentrations. The pyridine ring is generally resistant to oxidation, but strong oxidizing agents can lead to the formation of N-oxides.

Reduction:

The vinyl chloride group can be reduced. For instance, vinyl chloride can be reduced to ethylene (B1197577) in the presence of metallic iron in aqueous systems. Catalytic hydrogenation would likely reduce the double bond to a single bond. The chloro-substituted pyridine ring can also be reduced, for example, via dehalogenation, although this often requires specific catalysts and conditions.

A summary of potential, though not experimentally verified, transformations is presented in the table below.

| Reaction Type | Potential Reagents/Conditions | Expected Transformation of Functional Groups |

| Oligomerization | Acid or Transition Metal Catalysts | Formation of dimers, trimers, etc. |

| Polymerization | Radical, Cationic, or Anionic Initiators | Formation of a polymer chain. |

| Hydrolysis | Strong Acid or Base, High Temperature | Vinyl chloride to a carbonyl group. |

| Photochemical Reaction | UV Light | Potential for isomerization, cyclization, or degradation. |

| Oxidation | KMnO4, O3, Peroxy acids | Double bond to diol or epoxide; potential N-oxidation. |

| Reduction | H2/Catalyst, Metal Hydrides, Fe(0) | Double bond to single bond; dehalogenation. |

No Publicly Available Data for Environmental Assessment of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research on the environmental disposition and ecotoxicological assessment of the chemical compound 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene.

Specifically, no data were found for the following critical areas of environmental fate and transport:

Abiotic Degradation Kinetics: Information regarding the hydrolytic dissipation and the resulting metabolites of this compound is not available. Similarly, there is no research on its photolytic transformation in aquatic or atmospheric systems.

Sorption and Mobility: Studies detailing the sorption and mobility characteristics of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene in soil and other edaphic systems have not been published.

Volatilization Behavior: There is no available information on the volatilization potential of this compound from water and soil surfaces.

Biotic Transformation: Research concerning the biotic transformation pathways or the potential for bioremediation of this specific compound is not present in the public domain.

Due to the complete absence of scientific data for 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene in the requested areas, it is not possible to generate the detailed, data-driven article as outlined. The creation of scientifically accurate content, including data tables and detailed research findings, is contingent upon the existence of primary research, which in this case, could not be located.

Environmental Disposition and Ecotoxicological Assessment of 2 Chloro 4 6 Chloro 3 Pyridyl 1 Butene

Biotic Transformation and Bioremediation Research

Microbial Degradation Mechanisms and Enzymatic Pathways

Direct research on the microbial breakdown of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene is not currently available. However, studies on other chlorinated aromatic compounds can suggest potential enzymatic processes. For instance, the bacterium Arthrobacter sp. SJCon has been shown to degrade 2-chloro-4-nitrophenol (2C4NP) , utilizing it as a sole source of carbon and energy. nih.gov The degradation pathway involves the formation of chlorohydroquinone (CHQ) , which is subsequently cleaved by a CHQ dioxygenase into maleylacetate . nih.gov This points to the potential role of dioxygenases in the initial degradation stages of such compounds.

Similarly, a Rhodococcus sp. strain degrades 2-chloro-4-nitroaniline (2-C-4-NA) through the action of a flavin-dependent monooxygenase, which removes the nitro group to form 4-amino-3-chlorophenol . plos.org This intermediate is then further processed by a dioxygenase to yield 6-chlorohydroxyquinol . plos.org The white-rot fungus Phanerochaete chrysosporium utilizes lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP) to initiate the degradation of 2,4,6-trichlorophenol (2,4,6-TCP) , producing 2,6-dichloro-1,4-benzoquinone . nih.gov These examples underscore the common involvement of oxidative enzymes in the breakdown of chlorinated aromatic compounds.

Efficacy of Microbial Consortia in Biotransformation Processes

There is no specific information regarding the use of microbial consortia for the biotransformation of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene . Nonetheless, microbial consortia are a recognized approach for the breakdown of complex organic pollutants. A study on the degradation of 2,4,6-trinitrotoluene (TNT) found that a consortium of twenty-one ruminal bacterial species, including Butyrivibrio fibrisolvens and Selenomonas ruminantium, could completely degrade the compound within 24 hours. nih.gov This highlights the diverse enzymatic potential within mixed microbial communities. The development of engineered microbial consortia, where different strains perform complementary metabolic functions, is a promising area of synthetic biology for bioremediation applications. bokashi.se

Strategies for Environmental Bioremediation and Bioaugmentation

Specific bioremediation or bioaugmentation strategies for 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene have not been documented. General approaches for remediating sites contaminated with chlorinated organic compounds often involve the use of microorganisms capable of their degradation. Bioaugmentation, which is the introduction of specialized microorganisms to a contaminated environment, could be a viable strategy. For example, a Cupriavidus sp. strain has demonstrated the ability to degrade various halogenated nitrophenols, suggesting its potential for bioremediation. semanticscholar.org Furthermore, the butachlor-degrading bacterium Bacillus cereus DC-1 has been effective in remediating soil contaminated with butachlor (B1668075) while also enhancing the activity of beneficial soil enzymes. mdpi.com

Non-Target Organism Ecotoxicology: Mechanistic Insights and Ecological Implications

No ecotoxicological data is available for 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene . The following sections provide illustrative examples from studies on other pesticides.

Ecotoxicity to Aquatic Biota: Cellular and Organismal Responses

The effects of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene on aquatic organisms have not been studied. However, research on other pesticides provides a context for potential impacts. The herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) , particularly in its ester formulations, is known to be toxic to some aquatic invertebrates. juniperpublishers.com The insecticide chlorfenapyr has been found to pose acute risks to freshwater fish and invertebrates in agricultural areas. epa.gov Chronic exposure of fish to pollutants can result in a variety of adverse effects, including oxidative stress, reproductive issues, and impaired growth. epa.gov

Table 1: Acute Toxicity of 2,4-D to Various Aquatic Organisms This table presents data for 2,4-D as a representative pesticide and does not reflect the toxicity of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene.

| Organism | Exposure Duration (hours) | LC50 (mg/L) |

|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 96 | 1.1 |

| Bluegill Sunfish (Lepomis macrochirus) | 96 | 0.6 |

| Water Flea (Daphnia magna) | 48 | 5.2 |

Ecotoxicity to Terrestrial Biota: Community and Ecosystem Effects

There is no information on the ecotoxicity of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene to terrestrial life. As a point of reference, the insecticide chlorfenapyr has been identified as a significant risk to avian species, affecting both their survival and reproductive success. epa.gov Herbicides such as 2,4-D can also impact non-target plants and soil microbial communities, although their direct toxicity to animals is generally considered to be lower. juniperpublishers.com The environmental persistence of a chemical, often measured by its soil half-life, is a critical factor in determining its potential for long-term ecological harm. juniperpublishers.com

Molecular Mechanisms of Toxicity in Ecologically Relevant Species (excluding human)

The specific molecular mechanisms of toxicity for 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene in non-human species have not been investigated. In general terms, pesticides can induce toxicity through a variety of molecular pathways. For example, the herbicide 2,4-D functions as a synthetic auxin, disrupting normal plant growth by mimicking the plant hormone indole (B1671886) acetic acid, which leads to uncontrolled cell division and ultimately, plant death. juniperpublishers.com In animal species, exposure to certain chemical agents can trigger oxidative stress, cause DNA damage, and interfere with critical metabolic processes. researchgate.net The metabolic activation of 1-chloro-2-hydroxy-3-butene , a metabolite of 1,3-butadiene, by cytochrome P450 enzymes has been shown to produce genotoxic byproducts in rat liver microsomes, illustrating how metabolic transformation can alter a compound's toxicity. nih.gov

Analytical Techniques for Characterization and Environmental Monitoring of 2 Chloro 4 6 Chloro 3 Pyridyl 1 Butene

Advanced Chromatographic and Hyphenated Spectrometric Methodologies

Chromatographic techniques are fundamental in separating the target analyte from complex mixtures, while spectrometric detection provides definitive identification and quantification. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene possesses sufficient volatility to be amenable to GC analysis. In GC-MS, the compound is vaporized and separated from other components in a gaseous mobile phase based on its boiling point and interactions with a stationary phase within a capillary column. Following separation, the analyte enters the mass spectrometer, where it is ionized, fragmented, and detected.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification. The presence of two chlorine atoms in the molecule results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, aiding in its identification. nist.govnist.gov Sensitive and robust GC-MS methods have been developed for the determination of related chlorinated compounds and potential impurities in various samples. nih.gov

| Parameter | Typical Value/Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-450 |

| Expected Retention Time | Dependent on exact conditions, but typically in the range of 10-15 min |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Analytes

For analytes that may have limited thermal stability or require analysis in liquid matrices, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. azerbaijanmedicaljournal.net This technique separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. LC is particularly well-suited for environmental water sample analysis and for monitoring the compound in biological systems. The combination with mass spectrometry, especially tandem mass spectrometry (MS/MS), provides exceptional selectivity and sensitivity. azerbaijanmedicaljournal.net

In LC-MS analysis of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene, electrospray ionization (ESI) is a common interface, as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺. This allows for selective ion monitoring (SIM) for targeted quantification. Further fragmentation in MS/MS can confirm the structure. The development of LC-MS/MS methods is crucial for identifying process-related impurities and metabolites. azerbaijanmedicaljournal.netnih.gov

| Parameter | Typical Value/Condition |

| LC Column | C18 reverse-phase, 100 mm x 2.1 mm, 2.6 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 8 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Expected [M+H]⁺ Ion | m/z 202.0 |

| Key MS/MS Fragments | Fragmentation would likely involve cleavage of the butene chain and loss of HCl. |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene. bldpharm.com When coupled with a diode-array detector (DAD) or an ultraviolet (UV) detector, HPLC provides a robust method for routine analysis and quality control. The pyridine (B92270) ring in the molecule contains a chromophore that absorbs UV light, allowing for sensitive detection.

The method typically employs a reverse-phase column where the compound is separated from non-polar and more polar impurities. sielc.com Method scalability allows for both analytical-scale quantification and preparative-scale isolation of the compound for further studies. sielc.com

| Parameter | Typical Value/Condition |

| HPLC System | Agilent 1200 series or equivalent researchgate.net |

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size researchgate.net |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water sielc.comresearchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at approximately 265 nm |

| Injection Volume | 10 µL |

Spectroscopic and Structural Elucidation Techniques

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive confirmation of the chemical structure of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. mdpi.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. researchgate.net For 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene, the ¹H NMR spectrum would show distinct signals for the vinyl protons, the allylic protons, and the aromatic protons on the pyridine ring. The chemical shifts, integration values, and coupling patterns (splitting) of these signals confirm the connectivity of the atoms. chemicalbook.comdocbrown.info Similarly, the ¹³C NMR spectrum reveals the number and electronic environment of each unique carbon atom. spectrabase.com

Table of Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values and may vary based on solvent and experimental conditions.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine CH (adjacent to N) | ~8.3 | ~150 |

| Pyridine CH (adjacent to C-Cl) | ~8.1 | ~148 |

| Pyridine CH (between C-Cl and C-CH₂) | ~7.3 | ~138 |

| =CH₂ (vinyl) | ~5.1, ~5.3 | ~118 |

| -CH₂- (allylic) | ~2.8 | ~38 |

| Pyridine C-Cl | N/A | ~135 |

| Pyridine C-CH₂ | N/A | ~133 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of a compound by measuring its mass with very high accuracy. mdpi.com Using techniques like Time-of-Flight (TOF) or Orbitrap mass analysis, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. mdpi.com For 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene (C₉H₈Cl₂N), HRMS provides an experimental mass that can be compared to the calculated theoretical mass, typically with a mass accuracy of less than 5 ppm. The distinct isotopic pattern generated by the two chlorine atoms (³⁵Cl and ³⁷Cl) serves as a further point of confirmation. mdpi.com

| Parameter | Value |

| Molecular Formula | C₉H₈³⁵Cl₂N |

| Calculated Monoisotopic Mass | 201.00847 Da |

| Expected M+1 Isotope (¹³C) | 202.01182 Da |

| Expected M+2 Isotope (³⁷Cl) | 203.00552 Da |

| Required Mass Accuracy | < 5 ppm |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation of organic molecules by identifying their functional groups and conjugated systems. For 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene, these methods provide key insights into its molecular architecture.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, allowing for their identification. The structure of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene contains several key functional groups whose expected IR absorption regions can be predicted. The presence of the pyridyl ring, the carbon-carbon double bond (alkene), and the carbon-chlorine bonds would result in a distinct IR spectrum. Aromatic C-H stretching typically appears above 3000 cm⁻¹, while alkene C=C stretching gives a signal around 1650-1600 cm⁻¹. The C-N stretching within the pyridine ring is expected in the 1350-1000 cm⁻¹ region. Carbon-chlorine (C-Cl) stretching vibrations are found in the fingerprint region, typically between 850 and 550 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule, particularly for conjugated systems. The chloropyridyl group in 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene constitutes the primary chromophore. Pyridine itself exhibits absorption bands around 250-260 nm resulting from π → π* transitions. The presence of a chlorine substituent on the pyridine ring can cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. This technique is valuable for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the compound's concentration, following the Beer-Lambert Law.

Below is a table summarizing the expected spectroscopic data for the functional groups present in the compound.

| Functional Group | Technique | Expected Absorption/Transition Range | Notes |

| Aromatic C-H (Pyridyl) | IR | 3100-3000 cm⁻¹ | Stretching vibrations. |

| Alkene C=C | IR | 1680-1620 cm⁻¹ | Stretching vibration, may be weak. |

| Aromatic C=N, C=C (Pyridyl) | IR | 1600-1450 cm⁻¹ | Ring stretching vibrations. |

| Alkyl C-H | IR | 2960-2850 cm⁻¹ | Stretching vibrations from the butene chain. |

| C-Cl (Aromatic & Aliphatic) | IR | 850-550 cm⁻¹ | Stretching vibrations. The exact position depends on the substitution pattern. |

| Chloropyridyl System (π→π*) | UV-Vis | ~260-280 nm | Electronic transition characteristic of the substituted aromatic ring. The chlorine acts as an auxochrome. |

Sample Preparation and Matrix Management in Complex Environmental Samples

The accurate detection of trace levels of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene in complex environmental matrices such as soil, water, and sediment necessitates rigorous sample preparation to isolate the analyte from interfering substances.

Extraction and Enrichment Protocols

Effective extraction and enrichment are critical for concentrating the target analyte to a level detectable by analytical instruments. The choice of method depends heavily on the sample matrix. For compounds similar in polarity and structure, such as neonicotinoid insecticides, Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are widely employed.

Solid-Phase Extraction (SPE) is a dominant technique for aqueous samples. It involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while the bulk of the sample matrix passes through. The analyte is later eluted with a small volume of an organic solvent, achieving both extraction and enrichment. For chloropyridinyl compounds, polymeric reversed-phase sorbents are often effective.

QuEChERS is a streamlined approach primarily used for solid and semi-solid samples with high water content, like soil or sediment. The protocol involves an initial extraction with an organic solvent (typically acetonitrile) in the presence of salts (like magnesium sulfate (B86663) and sodium chloride) to induce phase separation and drive the analytes into the organic layer. This single-step process is known for its high recovery rates and speed.

The table below outlines common protocols applicable for extracting chloropyridinyl compounds from environmental samples.

| Technique | Matrix | Extraction Solvents/Sorbents | Elution Solvents (for SPE) | Key Advantages |

| SPE | Water | Polymeric reversed-phase sorbents (e.g., Oasis HLB) | Acetonitrile, Methanol | High enrichment factors, clean extracts. |

| QuEChERS | Soil | Acetonitrile; salts: anhydrous MgSO₄, NaCl, sodium citrate | Not Applicable | Fast, high throughput, minimal solvent usage. |

Cleanup Strategies to Minimize Matrix Interferences

Following initial extraction, a cleanup step is often essential to remove co-extracted matrix components that can interfere with instrumental analysis, such as humic acids, lipids, and pigments. These interferences can suppress or enhance the analyte signal, leading to inaccurate quantification.

The most common cleanup technique, especially within the QuEChERS workflow, is dispersive solid-phase extraction (d-SPE) . In this step, a portion of the initial extract is mixed with a small amount of sorbent material in a centrifuge tube. The mixture is vortexed and then centrifuged, after which the cleaned supernatant is collected for analysis. The choice of d-SPE sorbent is critical and is tailored to the specific matrix interferences.

| Cleanup Sorbent | Target Matrix Interference | Mechanism of Action |

| Primary Secondary Amine (PSA) | Fatty acids, organic acids, sugars, some polar pigments | Acts as a weak anion exchanger, removing acidic co-extractives. |

| Graphitized Carbon Black (GCB) | Pigments (e.g., chlorophyll), sterols, nonpolar compounds | Strong nonpolar interactions; removes planar molecules. Caution: can retain planar analytes. |

| C18 (Octadecylsilane) | Lipids, nonpolar interferences | Reversed-phase interaction, removes fats and oils. |

| Magnesium Sulfate (MgSO₄) | Residual water | Removes remaining water from the organic extract, improving analyte stability and compatibility with GC systems. |

Quality Assurance and Quality Control (QA/QC) in Environmental Trace Analysis

Robust QA/QC protocols are imperative to ensure the reliability, accuracy, and defensibility of analytical data in environmental monitoring. These procedures monitor and validate every stage of the analytical process, from sample collection to final data reporting.

Key QA/QC measures include the analysis of method blanks, fortified samples (spikes), and certified reference materials (CRMs). Method blanks are analyzed to check for contamination, while spike recovery experiments assess the accuracy and efficiency of the extraction and cleanup procedures. The precision of the method is evaluated by analyzing replicate samples and is often expressed as the relative standard deviation (RSD). The use of isotopically labeled internal standards can compensate for matrix effects and variations during sample preparation and injection.

The table below summarizes essential QA/QC parameters for trace analysis.

| QA/QC Parameter | Purpose | Acceptance Criteria (Typical) |

| Method Blank | To assess for contamination during the analytical process. | Analyte concentration below the Limit of Detection (LOD). |

| Matrix Spike (Recovery) | To evaluate the accuracy of the method in a specific matrix. | 70-120% recovery. |

| Replicate Analysis (Precision) | To assess the repeatability of the method. | Relative Standard Deviation (RSD) < 20%. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3. |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately quantified. | Signal-to-noise ratio ≥ 10 or lowest calibration standard. |

| Calibration Curve (Linearity) | To establish the relationship between instrument response and concentration. | Correlation coefficient (r²) > 0.99. |

| Internal Standard | To correct for variations in sample preparation and instrument response. | Consistent recovery across all samples. |

Structure Activity Relationship Sar and Analog Development for 2 Chloro 4 6 Chloro 3 Pyridyl 1 Butene Derivatives

Rational Design and Synthesis of Structural Analogs and Isomers

The rational design of insecticides aims to create new compounds with high efficacy against target pests and low toxicity to non-target organisms. boerenlandvogels.nl This process often begins with a lead compound, such as 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene, and involves the synthesis of various structural analogs and isomers to explore the chemical space and identify key structural features for optimal activity.

The synthesis of analogs of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene would likely involve multi-step synthetic pathways. The preparation of the key chloropyridyl moiety is a critical step. For instance, the synthesis of related compounds like 2-chloro-3-amino-4-methylpyridine (B1178857) has been achieved through processes involving condensation, cyclization, chlorination, and hydrolysis. epa.govresearchgate.net The butene side chain can be introduced through various coupling reactions. The synthesis of related butene derivatives, such as 2-chloro-1-butene, is also well-documented. researchgate.net

The design of structural analogs could explore modifications at several positions:

The Pyridine (B92270) Ring: Substitution on the pyridine ring can significantly impact insecticidal activity. The introduction of different functional groups can alter the electronic properties and binding affinity of the molecule to its target site. researchgate.netnih.govacs.org

The Butene Chain: Modifications to the butene chain, such as altering its length, introducing branching, or changing the position of the double bond, can affect the molecule's spatial conformation and interaction with the target receptor. The stereochemistry of the double bond (E/Z isomerism) and the presence of chiral centers can also lead to isomers with different biological activities. nih.gov

The Chloro Substituents: The chlorine atoms on both the pyridine ring and the butene chain are expected to play a crucial role in the compound's activity. Variations in halogen substitution could be explored to fine-tune the insecticidal potency and metabolic stability.

The table below illustrates the diversity of synthesized pyridine derivatives and their insecticidal potential, which informs the rational design of new compounds.

| Compound Class | Synthetic Approach | Key Findings | Reference |

| Thienylpyridines | Cyclocondensation reactions | Some derivatives showed significant insecticidal activity against Aphis gossypi. | acs.org |

| Pyridine-linked nicotinamides | Multi-step synthesis from nicotinic acid | Trifluoromethyl substituted pyridine analogue showed potent anticancer activity, highlighting the importance of substituent effects. | researchgate.net |

| Thieno[2,3-b]pyridines | Reaction of ethyl 5-cyano-1,6-dihydro-2-methyl-4-(2'-thienyl)-6-thioxonicotinate with various reagents | Certain compounds exhibited promising insecticidal activity against nymphs and adults of Aphis gossypii. | nih.govacs.org |

Elucidation of Molecular Target Interactions and Binding Affinity

A critical aspect of SAR studies is to identify the molecular target of the insecticide and to understand how structural modifications affect the binding affinity. For compounds containing the 6-chloro-3-pyridyl moiety, a key pharmacophore in neonicotinoid insecticides, the primary molecular target is expected to be the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect nervous system. mdpi.com

Neonicotinoids act as agonists of nAChRs, leading to overstimulation of the nervous system, paralysis, and death of the insect. researchgate.net The binding affinity of these compounds to the nAChR is influenced by several structural features. The chloropyridyl group is known to be a key element for high affinity binding.

The table below summarizes the major molecular targets of common insecticide classes, providing a framework for understanding the potential mechanism of action of novel compounds.

| Insecticide Class | Molecular Target | Mode of Action | Reference |

| Neonicotinoids | Nicotinic Acetylcholine Receptor (nAChR) | Agonist, causes overstimulation of the nervous system. | researchgate.netmdpi.com |

| Organophosphates/Carbamates | Acetylcholinesterase (AChE) | Inhibition of AChE, leading to accumulation of acetylcholine. | researchgate.net |

| Pyrethroids | Voltage-gated sodium channels | Keep sodium channels open, leading to hyperexcitability of the nervous system. | researchgate.net |

| Fiproles | GABA-gated chloride channels | Antagonist, blocks the inhibitory action of GABA. | mdpi.com |

Correlating Structural Modifications with Environmental Fate and Non-Target Organism Responses

The development of new insecticides must consider their environmental fate and potential impact on non-target organisms. Structural modifications can significantly alter a compound's persistence in the environment and its toxicity to beneficial insects, aquatic life, and other organisms.

The environmental fate of a pesticide is determined by processes such as photolysis, hydrolysis, microbial degradation, and soil sorption. For chloropyridyl-containing insecticides like chlorpyrifos, these processes are well-studied. Chlorpyrifos has low water solubility and a high tendency to bind to soil particles, which limits its leaching into groundwater. nih.gov However, it can be subject to degradation by photolysis and microbial action. nih.gov

The structural features of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene and its analogs would influence their environmental behavior. For example:

Lipophilicity: The butene chain and chloro-substituents will contribute to the lipophilicity of the molecule, affecting its water solubility and soil sorption coefficient (Koc). Higher lipophilicity generally leads to greater sorption to soil and sediment.

Chemical Stability: The stability of the butene double bond and the carbon-chlorine bonds to hydrolysis and photolysis will determine the persistence of the molecule in the environment.

The table below presents data on the environmental fate of some chlorinated insecticides, illustrating the range of persistence and mobility that can be expected for this class of compounds.

| Insecticide | Water Solubility (mg/L at 20°C) | Soil DT50 (days) | GUS Index (Leaching Potential) | Reference |

| Chlordane | 0.1 | Stable | - | boerenlandvogels.nl |

| Lindane | 8.52 | 121 | - | boerenlandvogels.nl |

| Chlorpyrifos | 1.05 | 36.5 | 2.58 (Marginal) | boerenlandvogels.nlnih.gov |

| Acetamiprid | 2950 | 1.1 | - | boerenlandvogels.nl |

| Clothianidin | 340 | - | - | boerenlandvogels.nl |

Furthermore, the toxicity to non-target organisms is a major concern. Neonicotinoid insecticides, which share the chloropyridyl moiety, have been shown to have adverse effects on pollinators like bees. libretexts.org Therefore, the design of new analogs must aim to reduce such non-target effects, possibly by modifying the structure to increase selectivity for the target pest's receptor or to enhance its degradation into non-toxic metabolites.

Frontiers in Research and Future Perspectives for 2 Chloro 4 6 Chloro 3 Pyridyl 1 Butene

Computational Chemistry and Cheminformatics in Mechanistic Studies

Computational methods are becoming indispensable tools in chemical research, offering insights into molecular properties and reactivity that are often difficult or hazardous to obtain through experimentation alone. For 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene, these in silico approaches hold the key to a deeper understanding of its fundamental chemical nature.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods that can elucidate the electronic structure of molecules from first principles. nih.gov While specific DFT studies on 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene are not yet prevalent in the literature, the application of these methods to related chloropyridinyl and neonicotinoid compounds provides a clear roadmap for future investigations. nih.govnih.gov

DFT calculations can be employed to determine a range of fundamental properties of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene, including its optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter, as it provides insights into the molecule's kinetic stability and reactivity. A smaller energy gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and highlight regions susceptible to electrophilic or nucleophilic attack. youtube.com For 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene, this would be invaluable in predicting its reactivity towards various chemical species in the environment. Theoretical calculations can also predict thermodynamic properties and the energy barriers of potential reaction pathways, such as dechlorination, which is a crucial step in its environmental degradation. nih.gov

Table 1: Potential Applications of DFT to 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene

| DFT Application | Predicted Information | Significance |

| Geometry Optimization | 3D structure, bond lengths, and angles | Foundation for all other computational analyses. |

| HOMO-LUMO Analysis | Electronic energy levels, energy gap | Insights into chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Charge distribution, reactive sites | Prediction of interaction with other molecules. |

| Reaction Pathway Modeling | Transition state energies, activation barriers | Understanding degradation mechanisms. |

Molecular Modeling and Dynamics Simulations for Reactivity Prediction

Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of molecular systems, providing a dynamic picture of reactivity that complements the static view from DFT. nih.gov MD simulations can be used to explore the conformational landscape of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene and its interactions with other molecules, such as water or biological macromolecules. researchgate.net

By simulating the interactions of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene with reactive species like hydroxyl radicals in an aqueous environment, researchers can predict its degradation pathways and rates. theses.fr These simulations can reveal the preferential sites of attack and the formation of intermediate products, offering a detailed mechanistic understanding of its environmental fate. researchgate.netmdpi.com

Moreover, MD simulations can be instrumental in understanding the potential for this compound to interact with biological targets. While outside the scope of non-human environmental properties, the methodologies used to study pesticide-protein interactions can be adapted to understand its interactions with environmental receptors. researchgate.netsemanticscholar.org

Quantitative Structure-Activity Relationships (QSARs) for Environmental Properties (non-human)

Quantitative Structure-Activity Relationships (QSARs) are mathematical models that correlate the chemical structure of a compound with its biological activity or environmental properties. ecetoc.org These models are increasingly used for regulatory purposes to predict the environmental fate and ecotoxicity of chemicals, reducing the need for extensive and costly experimental testing. researchgate.netepa.gov For 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene, QSAR models can be developed to predict key environmental parameters.

The development of a QSAR model involves compiling a dataset of structurally related compounds with known experimental values for a specific endpoint, such as bioconcentration factor (BCF), soil sorption coefficient (Koc), or aquatic toxicity. nih.gov Molecular descriptors, which are numerical representations of a molecule's structure and physicochemical properties, are then calculated for each compound. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates these descriptors to the observed endpoint. nih.govnih.gov

While specific QSAR models for 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene have not been published, the extensive literature on QSAR for other pesticides provides a solid foundation for its future assessment. nih.gov By leveraging existing databases and QSAR modeling software, it is possible to estimate the environmental properties of this compound and its potential transformation products.

Table 2: Examples of Environmental Properties Predictable by QSAR

| Environmental Property | Description | Importance for Environmental Assessment |

| Bioconcentration Factor (BCF) | The tendency of a chemical to accumulate in aquatic organisms. | Assesses the potential for bioaccumulation in the food chain. nih.gov |

| Soil Sorption Coefficient (Koc) | The tendency of a chemical to bind to soil organic carbon. | Determines the mobility of the compound in soil and its potential to leach into groundwater. |

| Aquatic Toxicity (e.g., LC50) | The concentration of a chemical that is lethal to 50% of a test population of aquatic organisms. | Evaluates the potential harm to aquatic ecosystems. |

| Biodegradability | The susceptibility of a chemical to be broken down by microorganisms. | Predicts the persistence of the compound in the environment. |

Innovations in Environmental Remediation Technologies

The potential presence of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene in the environment, arising from its synthesis or use, necessitates the development of effective remediation strategies. Research into the degradation of related chloropyridinyl and neonicotinoid compounds points towards several promising avenues for its removal from contaminated soil and water.

Microbial degradation is an environmentally friendly and cost-effective approach for the remediation of pesticide-contaminated sites. nih.govnih.gov Several bacterial and fungal strains have been identified that can degrade neonicotinoid insecticides. frontiersin.orgnih.gov These microorganisms often utilize enzymes such as cytochrome P450 monooxygenases to initiate the degradation process, which can involve hydroxylation, N-dealkylation, and nitroreduction. acs.orgresearchgate.net The degradation of chloropyridinyl compounds can also proceed via dechlorination, a critical step in reducing their toxicity. nih.gov Future research should focus on isolating and characterizing microorganisms capable of degrading 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene and identifying the specific enzymatic pathways involved.

Advanced Oxidation Processes (AOPs) represent another powerful technology for the degradation of persistent organic pollutants. AOPs generate highly reactive species, such as hydroxyl radicals, which can non-selectively oxidize a wide range of organic compounds. Techniques like electrochemical oxidation have been shown to be effective in degrading neonicotinoid insecticides. nih.gov A recent study demonstrated that a carbonate-activated hydrogen peroxide process could efficiently dechlorinate chloropyridines through a pyridine (B92270) N-oxidation followed by nucleophilic dechlorination. nih.gov Such innovative AOPs could be tailored for the remediation of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene.

Emerging Research Questions and Interdisciplinary Collaborations

The future of research on 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene will be shaped by a combination of pressing environmental questions and the convergence of different scientific disciplines. A key emerging area is the field of computational toxicology, which integrates computational chemistry, bioinformatics, and systems biology to predict the adverse effects of chemicals. nih.govnumberanalytics.comnih.gov

A significant research question is the identification and characterization of the transformation products of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene in various environmental compartments. Often, the degradation products of a parent compound can be as or more toxic than the original molecule. sydney.edu.au A combination of experimental degradation studies and computational modeling will be essential to predict and identify these transformation products and assess their environmental risk.

Addressing the environmental challenges posed by compounds like 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene will require a move towards more integrated and interdisciplinary research. This includes collaborations between computational chemists, environmental scientists, toxicologists, and engineers. The development of New Approach Methodologies (NAMs), which emphasize in vitro and in silico methods, is crucial for a more efficient and ethical assessment of chemical safety. oup.com By combining computational predictions with targeted experimental validation, a more complete picture of the environmental profile of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene can be established, paving the way for its responsible management.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene?

- Answer : Synthesis typically involves coupling reactions between chlorinated pyridine derivatives and butene precursors. A common approach is to use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 6-chloro-3-pyridyl group to the butene backbone. Chlorination steps may require controlled conditions to avoid over-halogenation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like unreacted pyridines or isomers. Analytical techniques such as NMR (¹H/¹³C) and GC-MS should confirm purity and structural integrity .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

- Answer : Single-crystal X-ray diffraction is the gold standard. Crystals grown via slow evaporation (e.g., in dichloromethane/hexane) are analyzed using SHELX programs for structure solution and refinement. Key parameters include bond lengths between the pyridyl and butene moieties, torsional angles, and chlorine atom positions. SHELXL is preferred for small-molecule refinement due to its robust handling of disordered atoms and twinning .

Q. What experimental techniques are used to study its reactivity with hydroxyl (HO) radicals?

- Answer : Relative rate experiments under controlled gas-phase conditions (e.g., using N₂ or He as diluents) monitor the decay of 2-Chloro-4-(6-chloro-3-pyridyl)-1-butene against a reference compound (e.g., propene) via FTIR or mass spectrometry. Rate coefficients () are calculated using the formula:

\ln\left(\frac{[A]_0}{[A]_t}\right) = \frac{k_A}{k_{\text{ref}}}} \ln\left(\frac{[B]_0}{[B]_t}\right)

where is the target compound and is the reference. Pressure independence (0.88–102 Torr) simplifies experimental design .

Advanced Research Questions

Q. How can isomerization byproducts during synthesis be identified and resolved?

- Answer : Photoionization efficiency (PIE) curves combined with mass spectrometry (e.g., at 8.50–11.50 eV photon energy) distinguish isomers like 1-butene vs. 2-butene derivatives. For example, ionization energy (IE) differences (e.g., 9.12 eV for 2-butene vs. 9.62 eV for 1-butene) allow spectral deconvolution. Weighted sums of reference spectra validate assignments .

Q. What computational strategies predict degradation pathways under environmental conditions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31+G(d,p)) model reaction pathways with HO radicals. Transition state analysis identifies intermediates, while rate constants are derived via Eyring equations. Compare results with experimental kinetics to validate mechanisms, focusing on chlorine substitution effects on radical attack sites .

Q. How should contradictory kinetic data from different studies be analyzed?

- Answer : Apply error-source mapping:

- Systematic errors : Check diluent gas effects (N₂ vs. He) and pressure ranges.

- Instrumental biases : Calibrate detectors (e.g., FTIR vs. mass spec) using standardized references.

- Statistical reconciliation : Use weighted averages or Monte Carlo simulations to integrate datasets. For example, resolve discrepancies in values by normalizing to a common reference compound .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Use fume hoods with HEPA filters to avoid inhalation. Personal protective equipment (PPE) includes nitrile gloves and goggles. Waste must be segregated into halogenated organic containers and processed by licensed facilities. Emergency protocols for spills involve neutralization with activated carbon and subsequent incineration .

Q. How can mass spectrometry differentiate degradation products in pyrolysis studies?

- Answer : High-resolution mass spectrometry (HRMS) with electron ionization (EI) at 70 eV identifies fragment ions. For example, monitor mass/charge () signals corresponding to chlorine loss (e.g., 54 for 1,3-butadiene) or pyridyl cleavage. Subtractive analysis (neat vs. pyrolyzed samples) isolates degradation-specific peaks .

Q. What experimental designs minimize byproducts in multi-step syntheses?

- Answer : Optimize reaction stoichiometry using Design of Experiments (DoE). For example:

- Temperature : Lower temperatures (0–5°C) reduce radical side reactions.

- Catalyst loading : 2–5 mol% Pd(PPh₃)₄ balances yield and cost.

- Quenching : Immediate neutralization with NaHCO₃ arrests over-chlorination.

LC-MS tracks intermediates in real-time to adjust parameters dynamically .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.